2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid
CAS No.: 67189-37-1
Cat. No.: VC2132115
Molecular Formula: C11H13NO2S
Molecular Weight: 223.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67189-37-1 |
|---|---|
| Molecular Formula | C11H13NO2S |
| Molecular Weight | 223.29 g/mol |
| IUPAC Name | 2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H13NO2S/c1-7-2-4-8(5-3-7)10-12-9(6-15-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14) |
| Standard InChI Key | HTRWLFRKMUVNPG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2NC(CS2)C(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)C2NC(CS2)C(=O)O |
Introduction
Chemical Structure and Identification
Molecular Structure and Composition
2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid is characterized by a five-membered thiazolidine ring containing both sulfur and nitrogen atoms, with a carboxylic acid group at the 4-position and a 4-methylphenyl (p-tolyl) group at the 2-position . This structural arrangement contributes to the compound's chemical behavior and reactivity patterns. The thiazolidine ring serves as the core structure, while the attached functional groups modify its properties and determine its potential applications in various fields of chemistry and biochemistry.
The compound's structure can be visualized as a heterocyclic core with specific substituents that influence its physical and chemical characteristics. The presence of the carboxylic acid group imparts acidic properties to the molecule, while the 4-methylphenyl group contributes to its lipophilicity and potential interactions with biological systems. This structural configuration enables the compound to engage in various chemical reactions and potentially interact with biological targets.
Chemical Identifiers and Properties
The compound is uniquely identified through several standard chemical identifiers, which are essential for distinguishing it from related compounds and accessing relevant scientific literature. These identifiers serve as a universal language for chemists and researchers worldwide.
Table 1: Chemical Identifiers of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid
| Identifier Type | Value |
|---|---|
| CAS Number | 59668-69-8 (also listed as 67189-37-1) |
| Molecular Formula | C₁₁H₁₃NO₂S |
| Molecular Weight | 223.29 g/mol |
| IUPAC Name | 2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid |
| InChI | InChI=1S/C11H13NO2S/c1-7-2-4-8(5-3-7)10-12-9(6-15-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14) |
| InChIKey | HTRWLFRKMUVNPG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2NC(CS2)C(=O)O |
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid typically follows a specific pathway involving the condensation of aromatic aldehydes with amino acids containing thiol groups. The most common synthetic route involves the reaction between 4-methylbenzaldehyde (p-tolualdehyde) and cysteine under acidic conditions. This reaction represents a classic example of heterocyclic ring formation through condensation and cyclization processes.
The synthesis proceeds through a two-step mechanism: first, the formation of a Schiff base intermediate through the reaction between the amino group of cysteine and the aldehyde group of 4-methylbenzaldehyde; second, an intramolecular cyclization involving the thiol group of cysteine to form the thiazolidine ring. This synthetic approach is relatively straightforward and can be performed under mild conditions, making it accessible for laboratory-scale production and research purposes.
Reaction Mechanism Details
The formation of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid involves a specific reaction sequence that can be broken down into distinct steps:
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Schiff Base Formation: The amino group of cysteine attacks the carbonyl carbon of 4-methylbenzaldehyde, forming a carbinolamine intermediate that subsequently dehydrates to produce a Schiff base (imine).
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Cyclization: The thiol group of cysteine performs a nucleophilic attack on the carbon of the C=N bond in the Schiff base, resulting in the formation of the five-membered thiazolidine ring.
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Stereochemistry Considerations: The reaction can potentially produce diastereomers due to the creation of two stereogenic centers at positions 2 and 4 of the thiazolidine ring. The distribution of these diastereomers depends on reaction conditions such as temperature, solvent, and catalyst .
The reaction mechanism demonstrates the utility of cysteine as a building block for heterocyclic synthesis, particularly in the formation of sulfur-containing rings. This mechanism is analogous to the formation of other thiazolidine derivatives, which have been extensively studied for their chemical and biological properties.
Structural Comparison with Related Compounds
Comparative Analysis with Thiazole Derivatives
2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid belongs to a broader family of heterocyclic compounds containing sulfur and nitrogen. It is structurally related to, but distinct from, several thiazole derivatives that appear in chemical databases and scientific literature.
Table 2: Structural Comparison of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid with Related Compounds
| Compound Name | Molecular Formula | Key Structural Differences |
|---|---|---|
| 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid | C₁₁H₁₃NO₂S | Saturated five-membered ring with S and N atoms |
| 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid | C₁₁H₉NO₂S | Unsaturated five-membered ring; carboxylic acid at position 2 |
| 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid | C₁₁H₉NO₂S | Unsaturated five-membered ring; methylphenyl at position 2 |
The main structural difference between 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid and its thiazole counterparts lies in the saturation of the heterocyclic ring . While thiazolidines contain a saturated five-membered ring, thiazoles feature an unsaturated ring with a C=N double bond. This difference in saturation affects the conformational flexibility, reactivity, and biological properties of these compounds.
The positional isomerism of the carboxylic acid group and the 4-methylphenyl substituent further distinguishes these compounds. In 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid, the carboxylic acid group is at position 2, while the methylphenyl group is at position 4 . Conversely, in 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid, the methylphenyl group is at position 2, and the carboxylic acid is at position 4 .
Biological Significance and Applications
Formation and Occurrence in Biological Systems
Thiazolidine-4-carboxylic acid derivatives can form naturally in biological systems through the reaction between cysteine and aldehydes. This reaction represents an important pathway in amino acid metabolism and may have implications for cellular detoxification mechanisms. A notable example is the formation of thiazolidine-4-carboxylic acid adducts between cysteine and pyridoxal 5'-phosphate (PLP), an active form of vitamin B6 .
Research has demonstrated that 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA) forms in human plasma through the non-enzymatic condensation of cysteine and PLP . This observation suggests that similar reactions involving other aldehydes, including aromatic aldehydes like 4-methylbenzaldehyde, might occur in biological systems under specific conditions.
Analytical Methods for Identification and Quantification
Spectroscopic Characterization
The identification and characterization of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid can be accomplished through various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon (¹³C) NMR spectroscopy provide valuable information about the structural features of the compound. Key signals in the ¹H NMR spectrum would include the methyl protons of the 4-methylphenyl group, the aromatic protons, the methylene protons of the thiazolidine ring, and the characteristic signal of the carboxylic acid proton.
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Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups within the molecule, particularly the carbonyl stretching band of the carboxylic acid (~1700 cm⁻¹) and N-H stretching (~3300 cm⁻¹).
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Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For thiazolidine-4-carboxylic acid derivatives, gas chromatography coupled with mass spectrometry (GC-MS) has been employed for detection and quantification in biological samples .
Chromatographic Methods
Chromatographic techniques play a crucial role in the isolation, purification, and analysis of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid:
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High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly reversed-phase HPLC, can effectively separate and quantify thiazolidine derivatives based on their polarity and interaction with the stationary phase.
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Gas Chromatography (GC): For GC analysis, derivatization is typically required to enhance volatility. A GC-MS method has been developed for the analysis of thiazolidine-4-carboxylic acid derivatives in human plasma, involving sample deproteinization, preconcentration, and derivatization with reagents such as N-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA) and trimethylchlorosilane (TMCS) .
These analytical methods provide comprehensive characterization of the compound and enable its quantification in various matrices, facilitating both research and quality control applications.
Chemical Reactivity and Transformations
Functional Group Reactivity
The chemical reactivity of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid is primarily determined by its functional groups:
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Carboxylic Acid Group: The carboxylic acid functionality can undergo typical reactions such as esterification, amide formation, and reduction to alcohols. These transformations provide routes to various derivatives with modified properties.
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Thiazolidine Ring: The thiazolidine ring contains a secondary amine (N-H) that can participate in N-alkylation, N-acylation, and other nitrogen-centered reactions. Additionally, the ring itself can undergo ring-opening reactions under specific conditions, particularly in acidic or basic environments.
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4-Methylphenyl Group: The aromatic ring with the methyl substituent can undergo electrophilic aromatic substitution reactions, although these would typically require harsh conditions due to the moderate deactivating effect of the thiazolidine substituent.
Stability Considerations
The stability of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid depends on various factors including temperature, pH, and exposure to oxidizing agents. Thiazolidine rings generally exhibit moderate stability but can undergo ring-opening reactions under acidic conditions or in the presence of nucleophiles. The compound should be stored in a cool, dry place, protected from light and moisture to prevent degradation.
Understanding the reactivity and stability of this compound is essential for its effective utilization in synthetic applications and for designing appropriate storage and handling protocols.
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